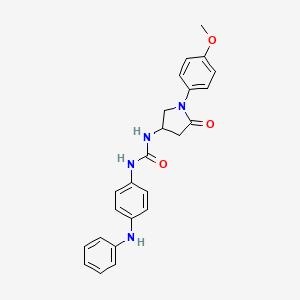

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

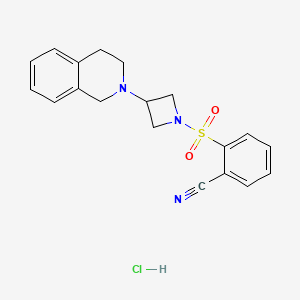

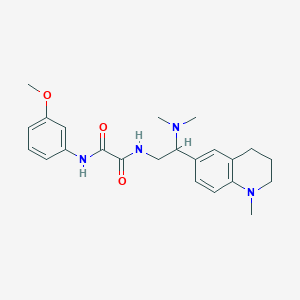

The compound “1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea” is a complex organic molecule. It contains a pyrrolidinone ring, which is a five-membered ring with one nitrogen atom and a carbonyl group. It also has methoxyphenyl and phenylamino phenyl groups attached to it. These functional groups suggest that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. The pyrrolidinone ring provides a rigid, planar structure, while the methoxyphenyl and phenylamino phenyl groups could contribute to the overall polarity and potential for hydrogen bonding .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The carbonyl group in the pyrrolidinone ring could be involved in nucleophilic addition reactions. The methoxy group on the phenyl ring could direct electrophilic aromatic substitution reactions to the ortho and para positions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbonyl group, the methoxy group, and the phenylamino group could increase its solubility in polar solvents .Scientific Research Applications

Synthesis Methods and Chemical Properties

- Synthesis Techniques : The synthesis of urea derivatives, including 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea, has been explored through methods that emphasize the carbonylation reaction with triphosgene and the addition of 4-methoxyaniline to generate aryl isocyanate. This process illustrates the potential for creating complex urea compounds with specific functional groups, showcasing their versatility in synthetic chemistry (Sarantou & Varvounis, 2022).

Biomedical Applications

- Anticancer Investigations : Research into unsymmetrical 1,3-disubstituted ureas has demonstrated their potential in enzyme inhibition and anticancer activity. This includes the exploration of their effects on specific cancer cell lines, highlighting the role of urea derivatives in developing new therapeutic agents (Mustafa, Perveen, & Khan, 2014).

Material Science and Engineering

- Photodegradation and Hydrolysis : The study of substituted urea pesticides has provided insights into their degradation under various environmental conditions. This research is crucial for understanding the fate of chemical compounds in the environment and developing strategies for their degradation or removal (Gatidou & Iatrou, 2011).

Chemical Reactions and Mechanisms

- Complexation and Unfolding : Investigations into heterocyclic ureas have shed light on their ability to form multiply hydrogen-bonded complexes. This work contributes to our understanding of molecular interactions and the design of molecules with specific properties for applications in nanotechnology and molecular engineering (Corbin et al., 2001).

Future Directions

properties

IUPAC Name |

1-(4-anilinophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O3/c1-31-22-13-11-21(12-14-22)28-16-20(15-23(28)29)27-24(30)26-19-9-7-18(8-10-19)25-17-5-3-2-4-6-17/h2-14,20,25H,15-16H2,1H3,(H2,26,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCKPWVLUKDQHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-phenyl-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2757324.png)

![N-benzyl-2-(2-(2,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-ethylacetamide](/img/structure/B2757326.png)

![3-[(3,3-Diphenylpropyl)sulfamoyl]benzoic acid](/img/structure/B2757333.png)

![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2757338.png)

![7-[4-(4-Nitrophenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2757340.png)

![{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2757341.png)